2-Fluoro-6-(tetrahydropyran-4-yloxy)pyridine-3-boronic acid
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Overview
Description
“2-Fluoro-6-(tetrahydropyran-4-yloxy)pyridine-3-boronic acid” is a chemical compound with the formula C10H13BFNO4 . It’s a derivative of pyridine, which is a basic heterocyclic organic compound . Pyridine derivatives are common structural motifs in natural products and have found applications in diverse fields, from functional materials to agrochemistry and medicinal chemistry .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C10H13BFNO4 . The compound is a derivative of pyridine, which is a six-membered heterocyclic compound .Chemical Reactions Analysis
The compound is involved in cross-coupling reactions. The challenging coupling of 2-pyridyl nucleophiles with (hetero)aryl electrophiles is a focus in this field . The topic encompasses traditional cross-coupling processes, modifications to the Suzuki–Miyaura coupling, as well as alternative nucleophilic reagents and recent developments in C−H activation .Scientific Research Applications
Synthesis of Heteroaryl Compounds
- Suzuki-Miyaura Cross-Coupling Methodology : The compound is used in the synthesis of 3-(heteroaryl) tetrahydropyrazolo[3,4-c]pyridines via the Suzuki-Miyaura cross-coupling, offering potential for diverse substituent introduction (Kemmitt et al., 2014).
Anti-Cancer Activity
- Synthesis of Fluoro Substituted Benzo[b]pyran : The compound plays a role in creating derivatives with anticancer activity against human cancer cell lines, such as lung, breast, and CNS cancer (Hammam et al., 2005).
Self-Assembly Property and Morphology in Surfactants
- Boronic Acid Based Amphiphiles : The compound is integral in synthesizing boronic acid-based surfactants, demonstrating unique self-assembly properties and morphological tuning in different pH environments and in the presence of carbohydrates (Maiti et al., 2013).
Sensitization of Eu(III) and Tb(III) Emission
- Triarylboron-Functionalized Dipicolinic Acids : Its derivatives can selectively sensitize the emissions of Eu(III) and Tb(III) ions, showing potential in luminescence applications (Park et al., 2014).
Synthesis and Characterization of Boronate Esters
- Molecular Base Receptor Analysis : It is used in synthesizing boronate esters, which are analyzed for interactions with pyridine, triethylamine, and fluoride anion, indicating its potential in molecular recognition processes (Gómez-Jaimes et al., 2014).
Macrocyclic Chemistry
- Synthesis of Macrocyclic and Dimeric Boronates : The compound is used to derive macrocyclic compounds and dimeric boronates, demonstrating potential in organometallic chemistry and molecular structure analysis (Fárfan et al., 1999).
Optimization of Medicinally Important Compounds
- High Throughput Chemistry and Large Scale Synthesis : It plays a role in the optimized synthesis of medicinally important compounds, applicable to both high throughput chemistry and large-scale synthesis (Bethel et al., 2012).
Future Directions
The future directions in the field of boronic acid-based compounds involve the development of novel materials that show a longer lifetime and that can be easily recycled . These challenges are largely met by vitrimers, a new class of polymers that merges properties of thermoplastics and thermosets . This is achieved by the incorporation of dynamic covalent bonds into the polymer structure, which provides high stability at the service temperature, but enables the processing at elevated temperatures .
Mechanism of Action
Target of Action
Boronic acids, including pyridinylboronic acids, are known to be significant therapeutic enzymatic and kinase inhibitors and receptor antagonists .
Mode of Action
Boronic acids are generally used in suzuki-miyaura cross-coupling reactions . This reaction is a widely-applied transition metal catalyzed carbon-carbon bond-forming reaction . It involves the transmetalation of a boron compound (the boronic acid) to a metal (palladium), followed by a reductive elimination process, resulting in the formation of a new carbon-carbon bond .
Biochemical Pathways
In general, suzuki-miyaura cross-coupling reactions can lead to the formation of biaryl compounds, which are prevalent structures in various natural products and pharmaceuticals .
Pharmacokinetics
It’s important to note that the susceptibility to hydrolysis of boronic esters can influence their pharmacological properties .
Result of Action
The result of the suzuki-miyaura cross-coupling reaction is the formation of a new carbon-carbon bond, which can lead to the synthesis of various biologically active compounds .
Action Environment
The action environment can significantly influence the efficacy and stability of this compound. For instance, the pH can strongly influence the rate of hydrolysis of boronic esters . Additionally, the reaction could be catalyzed by ethers .
Properties
IUPAC Name |
[2-fluoro-6-(oxan-4-yloxy)pyridin-3-yl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BFNO4/c12-10-8(11(14)15)1-2-9(13-10)17-7-3-5-16-6-4-7/h1-2,7,14-15H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHVFTUSDJCHIGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=C(C=C1)OC2CCOCC2)F)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BFNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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